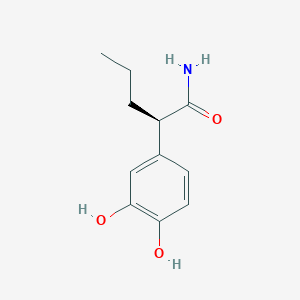

2-(3,4-Dihydroxyphenyl)valeramide, (R)-

Descripción

Chemical Identity: 2-(3,4-Dihydroxyphenyl)valeramide, (R)- (CAS No. 154-62-1) is a catechol derivative with a valeramide (pentanamide) side chain. Its molecular formula is C₁₁H₁₅NO₃, and it features a stereospecific (R)-configuration at the α-carbon of the valeramide group. The compound is also known by synonyms such as α-propyldopacetamide and dihydroxyphenylvaleramide .

Propiedades

Número CAS |

117406-77-6 |

|---|---|

Fórmula molecular |

C11H15NO3 |

Peso molecular |

209.24 g/mol |

Nombre IUPAC |

(2R)-2-(3,4-dihydroxyphenyl)pentanamide |

InChI |

InChI=1S/C11H15NO3/c1-2-3-8(11(12)15)7-4-5-9(13)10(14)6-7/h4-6,8,13-14H,2-3H2,1H3,(H2,12,15)/t8-/m1/s1 |

Clave InChI |

GDXQWRJYXZXWMT-MRVPVSSYSA-N |

SMILES |

CCCC(C1=CC(=C(C=C1)O)O)C(=O)N |

SMILES isomérico |

CCC[C@H](C1=CC(=C(C=C1)O)O)C(=O)N |

SMILES canónico |

CCCC(C1=CC(=C(C=C1)O)O)C(=O)N |

Sinónimos |

Benzeneacetamide, 3,4-dihydroxy-alpha-propyl-, (R)- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Features :

- A 3,4-dihydroxyphenyl (catechol) moiety, which is critical for interactions with catecholamine receptors or enzymes.

- A five-carbon valeramide chain with an amide functional group, contributing to metabolic stability compared to amine analogs.

- The (R)-enantiomer likely exhibits distinct pharmacological activity compared to the (S)-form due to stereochemical preferences in biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison

Below is a comparative analysis of 2-(3,4-Dihydroxyphenyl)valeramide, (R)- with structurally related catechol derivatives:

Key Differences and Implications

Functional Group Variation: Amide vs. Amine: The amide group in 2-(3,4-Dihydroxyphenyl)valeramide confers greater resistance to enzymatic degradation (e.g., monoamine oxidase) compared to dopamine’s primary amine . This could enhance oral bioavailability or prolong half-life. Catechol Retention: Both compounds retain the catechol moiety, which is essential for binding to adrenergic or dopaminergic receptors. However, dopamine’s ethylamine chain is shorter, favoring rapid receptor activation, while the valeramide chain may alter affinity or selectivity .

This is critical for optimizing therapeutic efficacy and minimizing off-target effects .

Therapeutic Divergence: Dopamine HCl is clinically used for acute hypotension and shock due to its vasopressive action .

Research Findings and Gaps

- Pharmacological Data: Limited studies on 2-(3,4-Dihydroxyphenyl)valeramide, (R)- are available in the provided evidence. Further research is needed to elucidate its receptor binding profile, pharmacokinetics, and toxicity.

- Safety Profiles : Dopamine HCl has well-documented GHS classifications (e.g., acute toxicity, skin irritation) , but analogous data for the valeramide derivative are absent.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.